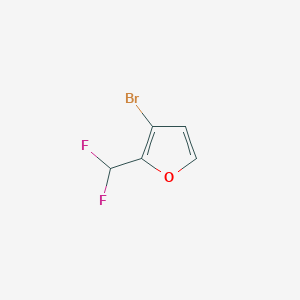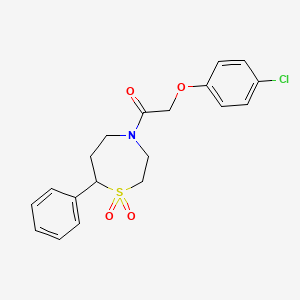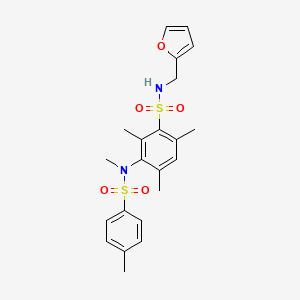
3-(N,4-dimethylphenylsulfonamido)-N-(furan-2-ylmethyl)-2,4,6-trimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(N,4-dimethylphenylsulfonamido)-N-(furan-2-ylmethyl)-2,4,6-trimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C22H26N2O5S2 and its molecular weight is 462.58. The purity is usually 95%.
BenchChem offers high-quality 3-(N,4-dimethylphenylsulfonamido)-N-(furan-2-ylmethyl)-2,4,6-trimethylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(N,4-dimethylphenylsulfonamido)-N-(furan-2-ylmethyl)-2,4,6-trimethylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Sulfonamide derivatives are synthesized through various chemical reactions, with their structures elucidated using spectral and elemental analyses. For instance, novel sulfonamide derivatives have been synthesized and characterized, demonstrating a wide range of biological activities (Subramanyam et al., 2017)(Subramanyam et al., 2017). These studies highlight the versatility of sulfonamides in generating compounds with specific functional properties.
Anticancer Properties
Sulfonamide compounds have shown significant potential in anticancer research. Their ability to interfere with cancer cell proliferation and induce apoptosis through various mechanisms, such as activating pro-apoptotic genes and inhibiting hypoxia-inducible factors, is of particular interest (Cumaoğlu et al., 2015; Mun et al., 2012)(Cumaoğlu et al., 2015)(Mun et al., 2012). These findings indicate the therapeutic potential of sulfonamide derivatives in targeting cancer cells.
Antibacterial and Antifungal Activity
Sulfonamide derivatives have also been explored for their antibacterial and antifungal properties. Research demonstrates that certain sulfonamide compounds exhibit good inhibitory activity against various bacterial and fungal strains, suggesting their use as potential antimicrobial agents (Abbasi et al., 2019)(Abbasi et al., 2019). These activities highlight the role of sulfonamides in developing new treatments for infectious diseases.
Molecular Docking and Computational Studies
Molecular docking and computational studies have furthered the understanding of sulfonamide interactions with biological targets, aiding in the design of more effective compounds. For example, novel sulfonamide derivatives have been synthesized and their interactions with enzymes and receptors analyzed through molecular docking, showing potential as therapeutic agents for various diseases (Fahim & Shalaby, 2019)(Fahim & Shalaby, 2019). These studies underscore the importance of computational methods in drug discovery and development processes involving sulfonamides.
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-2,4,6-trimethyl-3-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5S2/c1-15-8-10-20(11-9-15)31(27,28)24(5)21-16(2)13-17(3)22(18(21)4)30(25,26)23-14-19-7-6-12-29-19/h6-13,23H,14H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOIHJOFKLJRADW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(C(=C(C=C2C)C)S(=O)(=O)NCC3=CC=CO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


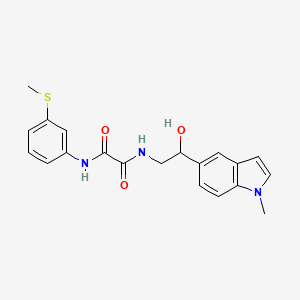
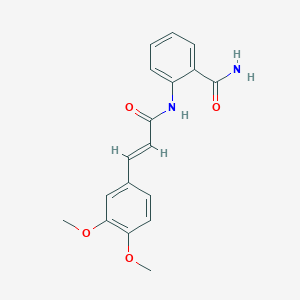
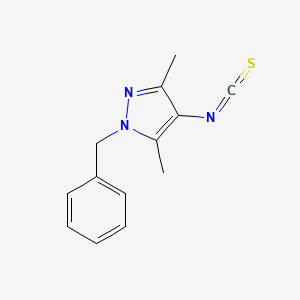

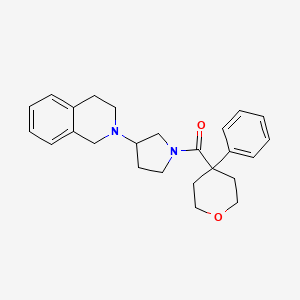
![N-(4,5-dihydro-1,3-thiazol-2-yl)-4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2602494.png)

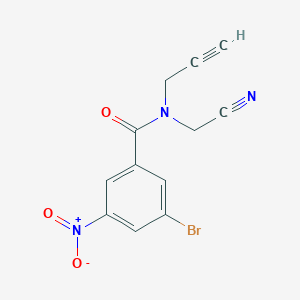
![ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2602498.png)
![N-mesityl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2602501.png)
![2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine hydrobromide](/img/structure/B2602503.png)
